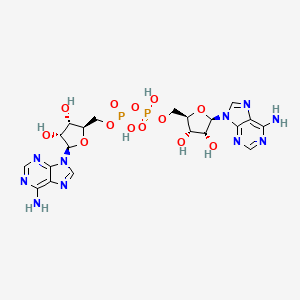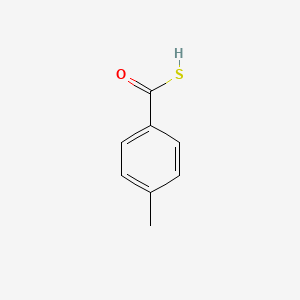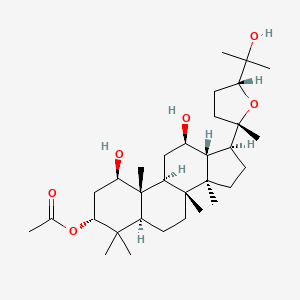
1-Acetyl-24-epi-polacandrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-24-epi-polacandrin is a natural product found in Ibicella lutea with data available.
Scientific Research Applications
Discovery and Isolation
1-Acetyl-24-epi-polacandrin has been identified as one of the new dammarane triterpenes isolated from the aerial parts of Ibicella lutea, a plant grown in Argentina. This compound was obtained alongside other known compounds, and its structure was deduced through spectroscopic studies and chemical transformations. The importance of this discovery lies in the potential biological activities of dammarane triterpenes, which are a subject of ongoing research due to their diverse therapeutic properties (Simirgiotis et al., 2003).
Potential Therapeutic Applications
While direct studies specifically focusing on this compound and its therapeutic applications are limited, the broader field of research into dammarane triterpenes and similar compounds provides insights into potential applications. For example, research into BET (bromodomain and extra-terminal) family epigenetic readers indicates a growing interest in small-molecule compounds that can inhibit BET proteins, which are being explored as novel strategies against various diseases including cancer, cardiovascular, skeletal, and inflammatory diseases (Shin & Bayarsaihan, 2017). This area of research is relevant because compounds like this compound could potentially interact with epigenetic mechanisms.
Properties
Molecular Formula |
C32H54O6 |
|---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
[(1R,3R,5S,8R,9S,10R,12R,13R,14R,17S)-1,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O6/c1-18(33)37-25-17-23(35)32(9)21(27(25,2)3)11-14-29(6)22(32)16-20(34)26-19(10-13-30(26,29)7)31(8)15-12-24(38-31)28(4,5)36/h19-26,34-36H,10-17H2,1-9H3/t19-,20+,21-,22-,23+,24+,25+,26-,29+,30+,31-,32-/m0/s1 |
InChI Key |
RBYRZIJOZWZKMC-VZVZPYEJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]([C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@]5(CC[C@@H](O5)C(C)(C)O)C)C)O)C)C)O |
Canonical SMILES |
CC(=O)OC1CC(C2(C(C1(C)C)CCC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C)O |
synonyms |
3-acetyl-24-epi-polacandrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)
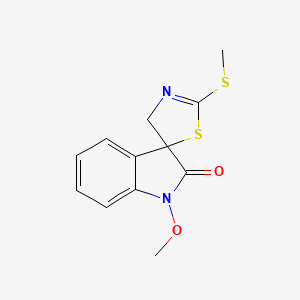
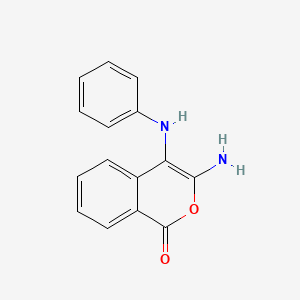
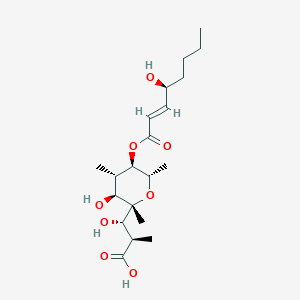
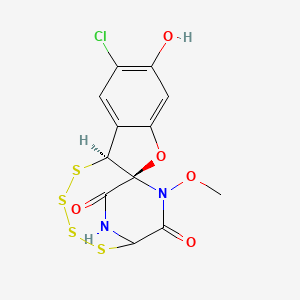
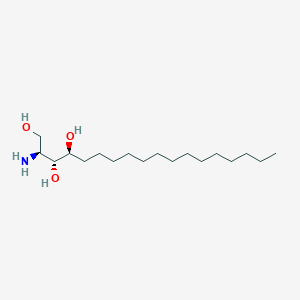
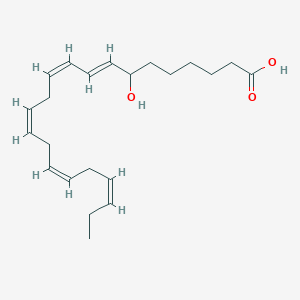
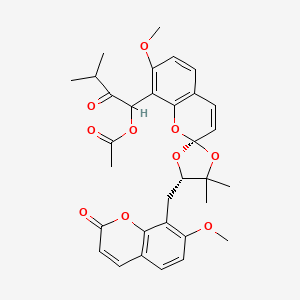
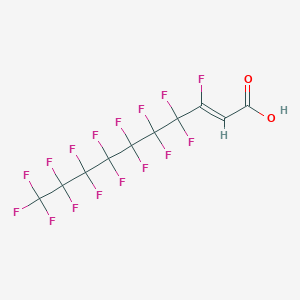
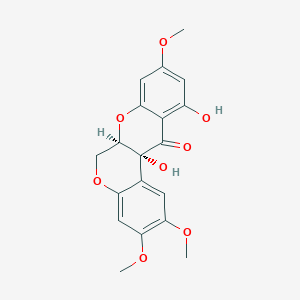
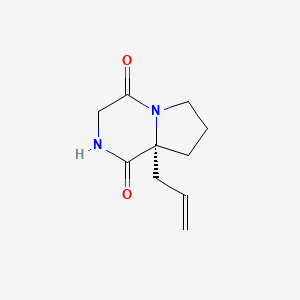
![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)
